molecular formula C25H30ClN3O5 B3951080 1-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate

1-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate

Cat. No. B3951080
M. Wt: 488.0 g/mol
InChI Key: TYABQQGOPWSOBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate, commonly known as CPP, is a chemical compound that has gained significant attention in scientific research. CPP is a potent inhibitor of the dopamine transporter and has been studied for its potential use in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

CPP functions as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting the dopamine transporter, CPP increases the levels of dopamine in the brain, which can lead to improved mood, increased motivation, and decreased cravings for drugs of abuse. CPP has also been shown to have activity at the serotonin transporter, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
CPP has been shown to have a number of biochemical and physiological effects. It increases the levels of dopamine in the brain, which can lead to improved mood and increased motivation. CPP has also been shown to have activity at the serotonin transporter, which may contribute to its antidepressant effects. In addition, CPP has been shown to increase the levels of norepinephrine in the brain, which can lead to increased alertness and attention.

Advantages and Limitations for Lab Experiments

CPP has several advantages for lab experiments. It is a potent inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in various physiological and behavioral processes. However, CPP has some limitations as well. It has a relatively short half-life, which can make it difficult to use in certain experiments. In addition, CPP has some potential side effects, such as increased heart rate and blood pressure, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on CPP. One area of interest is the potential use of CPP in the treatment of substance use disorders. CPP has been shown to be effective in reducing cocaine self-administration in animal models, and further research is needed to determine its potential use in humans. Another area of interest is the potential use of CPP in the treatment of depression and other mood disorders. CPP has been shown to have antidepressant effects in animal models, and further research is needed to determine its potential use in humans. Finally, further research is needed to understand the mechanism of action of CPP and its potential interactions with other neurotransmitter systems in the brain.

Scientific Research Applications

CPP has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. It has been shown to be a potent inhibitor of the dopamine transporter, which makes it a potential candidate for the treatment of cocaine addiction and other substance use disorders. CPP has also been studied for its potential use in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O.C2H2O4/c24-21-8-6-19(7-9-21)18-25-12-10-20(11-13-25)23(28)27-16-14-26(15-17-27)22-4-2-1-3-5-22;3-1(4)2(5)6/h1-9,20H,10-18H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYABQQGOPWSOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)CC4=CC=C(C=C4)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate
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1-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate
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1-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate
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1-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate
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